molecular formula C12H25ClN2O2 B13503645 tert-butyl N-(azepan-4-yl)-N-methylcarbamate hydrochloride

tert-butyl N-(azepan-4-yl)-N-methylcarbamate hydrochloride

Cat. No.: B13503645
M. Wt: 264.79 g/mol
InChI Key: PUWMUWKEHMTHLH-UHFFFAOYSA-N
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Description

tert-butyl N-(azepan-4-yl)-N-methylcarbamate hydrochloride is a chemical compound with the molecular formula C11H23ClN2O2. It is a white solid that is used in various scientific research applications. The compound is known for its unique structure, which includes an azepane ring, a tert-butyl group, and a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(azepan-4-yl)-N-methylcarbamate hydrochloride typically involves the reaction of azepan-4-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate ester. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(azepan-4-yl)-N-methylcarbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-butyl N-(azepan-4-yl)-N-methylcarbamate hydrochloride is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-(azepan-4-yl)-N-methylcarbamate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-(azepan-4-yl)-N-methylcarbamate hydrochloride is unique due to its specific structure, which includes a methyl group on the nitrogen atom of the carbamate. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C12H25ClN2O2

Molecular Weight

264.79 g/mol

IUPAC Name

tert-butyl N-(azepan-4-yl)-N-methylcarbamate;hydrochloride

InChI

InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14(4)10-6-5-8-13-9-7-10;/h10,13H,5-9H2,1-4H3;1H

InChI Key

PUWMUWKEHMTHLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCCNCC1.Cl

Origin of Product

United States

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